4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride
Descripción
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride (CAS: 813463-32-0) is a heterocyclic compound featuring a morpholine core linked to a piperazine moiety via a sulfonyl group, with hydrochloride as the counterion. Its molecular formula is inferred as C₈H₁₇ClN₃O₃S, with a molar mass of approximately 278.76 g/mol.
Propiedades
IUPAC Name |
4-piperazin-1-ylsulfonylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S.ClH/c12-15(13,10-3-1-9-2-4-10)11-5-7-14-8-6-11;/h9H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPGMLOCLXQVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
General Synthetic Strategy
The preparation of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride typically involves:
- Formation of a piperazine intermediate.
- Introduction of the sulfonyl group via sulfonyl chloride derivatives.
- Coupling with morpholine or morpholine derivatives.
- Purification and conversion to the hydrochloride salt form.
Preparation of Piperazine and Morpholine Intermediates
A key step is the synthesis of the piperazine-containing intermediate, which can be achieved by nucleophilic substitution reactions:
Nucleophilic substitution of chlorinated heterocycles with piperazine derivatives: For example, 2-chlorobenzazoles react with ethoxycarbonylpiperazine or piperazine hydrate in dry solvents (e.g., dichloromethane or toluene) under heating conditions (100–125°C) to yield piperazinyl intermediates.
Hydrogenation for deprotection or reduction: Some intermediates require hydrogenation using catalysts such as Pd/C or Raney nickel under controlled pressures (10–40 kg/cm²) and temperatures (50–60°C) to remove protecting groups or reduce unsaturated bonds.
Sulfonylation Step
The sulfonyl group is introduced by reacting the piperazine intermediate with sulfonyl chlorides such as chlorosulfonylbenzoic acid derivatives:
Coupling with Morpholine and Formation of Hydrochloride Salt
- Morpholine or morpholine derivatives are reacted with piperazinyl intermediates under reflux in solvents like toluene.
- Water generated during the reaction is removed continuously (e.g., using a water knockout drum) to drive the reaction forward.
After completion, the reaction mixture is subjected to hydrogenation with Raney nickel or Pd/C catalysts under pressure to complete the transformation.
The crude product is dissolved in ethanol and treated with concentrated hydrochloric acid (typically 36% HCl) to precipitate the hydrochloride salt.
- The solid is cooled, stirred, filtered, and dried to obtain this compound with high purity and yield.
Representative Preparation Procedure (Based on Patent CN105777615A)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 1-Benzyl-4-piperidone + Morpholine, toluene, 110°C, water removal | Formation of 4-(1-benzyl piperidine-4-base) morpholine intermediate | ~88 |
| 2 | Hydrogenation with Raney nickel, 10 kg/cm², 50°C, 36 h | Reduction of intermediate | - |
| 3 | Dissolution in ethanol + 36% HCl, cooling, filtration | Formation of hydrochloride salt of intermediate | - |
| 4 | Treatment with potassium carbonate in t-butanol, pH > 11, 60°C | pH adjustment for next step | - |
| 5 | Hydrogenation with 10% Pd/C, 40 kg/cm², 50°C, 8 h | Final hydrogenation to yield 4-morpholino piperidines | 89–92 |
This multi-step process ensures high purity and yield of the final hydrochloride salt.
Key Reaction Parameters and Conditions
| Parameter | Typical Range/Value | Role/Effect |
|---|---|---|
| Solvent | Toluene, Ethanol, t-Butanol | Reaction medium, solubility control |
| Temperature | 50–110°C | Reaction rate and completion |
| Pressure | 10–40 kg/cm² (hydrogenation) | Catalyst activity and hydrogen uptake |
| Catalyst | Raney nickel, 10% Pd/C | Hydrogenation and reduction |
| pH | >11 (adjusted by K2CO3) | Ensures deprotonation for hydrogenation step |
| Acid concentration | 36% HCl | Formation of hydrochloride salt |
Analytical and Purity Considerations
Summary Table of Preparation Steps
| Step No. | Process | Reagents | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | 1-Benzyl-4-piperidone + Morpholine | 110°C, toluene, water removal | Intermediate base | ~88 |
| 2 | Hydrogenation | Raney nickel, H2 gas | 50°C, 10 kg/cm², 36 h | Reduced intermediate | - |
| 3 | Acid treatment | 36% HCl in ethanol | Cooling to 20°C | Hydrochloride salt formed | - |
| 4 | pH adjustment | K2CO3 in t-butanol | 60°C, pH > 11 | Ready for final hydrogenation | - |
| 5 | Final hydrogenation | 10% Pd/C, H2 gas | 50°C, 40 kg/cm², 8 h | This compound | 89–92 |
Research Findings and Optimization Notes
- The use of water knockout drums during the initial condensation step prevents hydrolysis and drives the reaction forward.
- High-pressure hydrogenation ensures complete reduction and high purity.
- Adjusting pH above 11 before hydrogenation is critical to maintain catalyst activity and prevent side reactions.
- The hydrochloride salt form enhances product stability and ease of handling.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfonyl oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride has been investigated for its potential as a therapeutic agent in various diseases. Its structural features allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, studies have shown that it can affect signaling pathways involved in cancer cell survival, such as the PI3K/Akt pathway.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(Piperazin-1-ylsulfonyl)morpholine HCl | A549 (Lung) | 22 | |
| 4-(Piperazin-1-ylsulfonyl)morpholine HCl | MCF7 (Breast) | 18 |
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens, including multidrug-resistant strains. In vitro studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Against Resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 30 |
Neuropharmacology
The piperazine group in the compound is known for its interaction with neurotransmitter receptors, making it a candidate for neuropharmacological studies. Preliminary research suggests potential applications in treating disorders such as anxiety and depression.
Structure-Activity Relationship Studies
Researchers have utilized this compound to explore structure-activity relationships (SAR) in drug design. Modifications to the piperazine and morpholine components can lead to variations in biological activity, allowing for the optimization of therapeutic effects.
Case Study 1: Antitumor Mechanism Investigation
A study investigated the mechanism by which this compound induces apoptosis in cancer cells. The results indicated that the compound increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers, suggesting its potential as an anticancer agent.
Case Study 2: Development of Antimicrobial Agents
Another study focused on synthesizing derivatives of this compound to enhance its antimicrobial efficacy against resistant strains. The findings highlighted how structural modifications could improve potency and selectivity against specific pathogens.
Mecanismo De Acción
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is similar to other compounds containing morpholine and piperazine structures, such as 4-(Piperazin-1-ylsulfonyl)aniline and N-[4-(1-Piperazinylsulfonyl)phenyl]acetamide. its unique combination of functional groups and structural features distinguishes it from these compounds, making it suitable for specific applications.
Comparación Con Compuestos Similares
Structural Analogues with Sulfonyl-Piperazine/Morpholine Moieties
Key Observations :
- The target compound’s morpholine-piperazine-sulfonyl architecture distinguishes it from phenyl- or quinoxaline-based analogs, which may exhibit differing solubility and bioactivity.
- The sulfonyl group in all compounds enhances electrophilicity, facilitating interactions with biological targets like enzymes or receptors .
Pharmacologically Active Morpholine/Piperazine Derivatives
Key Observations :
- Unlike S1RA and PRE-084, which target σ1 receptors, This compound lacks aromatic substituents critical for receptor binding, suggesting divergent therapeutic applications .
- Pioglitazone ’s thiazolidinedione core highlights the role of ring systems in target specificity (metabolic vs. CNS pathways) .
Key Observations :
- The chloroethyl group in 4-(2-chloroethyl)morpholine hydrochloride offers reactivity for nucleophilic substitution, unlike the sulfonyl group in the target compound, which is more stable .
- Fmoc-protected derivatives (e.g., ) are specialized for solid-phase synthesis, whereas the target compound’s unprotected amines may facilitate broader reactivity .
Physicochemical and Functional Insights
- Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral sulfonamides.
- Reactivity : The sulfonyl group may undergo hydrolysis under acidic/basic conditions, requiring careful handling in synthesis.
Actividad Biológica
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications. Its unique structure, combining piperazine and morpholine moieties, suggests diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C9H16ClN3O2S. Its structure includes a piperazine ring, a sulfonyl group, and a morpholine ring, which contribute to its pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in cellular processes, which can lead to altered cell signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, particularly against Gram-positive bacteria.
- Cell Cycle Modulation : It may induce cell cycle arrest in specific cancer cell lines, suggesting potential applications in oncology.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Enterococcus faecalis | 62.5 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with infections.
Anticancer Activity
In vitro studies have revealed that this compound can induce apoptosis and inhibit proliferation in several cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : The compound caused a significant reduction in viable cell counts at concentrations above 10 µM, with an IC50 value of approximately 12 µM for HeLa cells.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study investigated the efficacy of this compound against biofilms formed by Staphylococcus aureus. The compound demonstrated a Biofilm Inhibition Concentration (BIC) of 62.5 µg/mL, significantly reducing biofilm formation compared to controls. -
Case Study on Cancer Cell Lines :
In another study focusing on its anticancer properties, the compound was administered to MCF-7 cells. Results showed that it induced G2/M phase arrest and apoptosis through upregulation of pro-apoptotic proteins.
Safety and Toxicity
While promising in terms of biological activity, safety assessments indicate that the compound can cause skin irritation and is harmful if ingested. Toxicological studies are ongoing to establish a comprehensive safety profile.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride?
The synthesis requires meticulous control of:
- Temperature : Exothermic reactions must be managed to avoid side products (e.g., maintaining 0–5°C during sulfonation steps) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while chlorinated solvents (e.g., DCM) improve solubility during purification .
- Reaction time : Extended times (>24 hours) may degrade morpholine derivatives; monitoring via TLC/HPLC is recommended .
Key validation : Yield and purity are assessed using LC-MS (>95% purity) and elemental analysis .
Q. How do environmental factors influence the stability of this compound during storage?
- pH : Stability decreases in alkaline conditions (pH >8), leading to hydrolysis of the sulfonyl group .
- Temperature : Store at –20°C in anhydrous conditions to prevent degradation; room-temperature storage reduces shelf life by 50% within 6 months .
- Light sensitivity : Amber vials are required to prevent photodegradation of the piperazine-morpholine core .
Q. What analytical techniques are essential for structural confirmation and purity assessment?
- NMR : H and C NMR identify characteristic peaks (e.g., δ 3.6–4.2 ppm for morpholine protons) .
- Mass spectrometry : ESI-MS confirms molecular ion clusters (e.g., [M+H] at m/z 307) and detects impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity and resolve by-products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Conflicting results (e.g., varying IC values in kinase assays) may arise from:
- Assay conditions : Differences in buffer composition (e.g., ATP concentration in enzymatic assays) alter competitive binding .
- Cell line variability : Use isogenic cell lines to control for genetic drift and receptor expression levels .
Mitigation : Perform dose-response curves under standardized protocols and validate findings with orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in neuropharmacology?
- Target profiling : Screen against a panel of GPCRs and ion channels (e.g., 5-HT, σ receptors) using radioligand binding assays .
- Pathway analysis : Transcriptomics (RNA-seq) identifies downstream effects on neuroinflammatory markers (e.g., TNF-α, IL-6) .
- In silico docking : Molecular dynamics simulations predict binding modes to the sulfonyl-piperazine active site .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Core modifications : Replacing morpholine with thiomorpholine increases lipophilicity (logP +0.5) and blood-brain barrier penetration .
- Substituent effects : Electron-withdrawing groups (e.g., –CF) on the sulfonyl moiety improve target selectivity by 30% in kinase inhibition .
Validation : Synthesize derivatives via parallel synthesis and test in functional assays (e.g., cAMP modulation) .
Q. What methodologies are recommended for identifying and characterizing synthetic by-products?
- LC-HRMS : Detects trace impurities (e.g., N-oxide by-products at m/z 323) and assigns structures via fragmentation patterns .
- Isolation : Prep-HPLC isolates by-products for standalone NMR analysis .
- Mechanistic studies : Kinetic isotope effects (KIE) elucidate whether by-products arise from radical intermediates or SN2 pathways .
Methodological Troubleshooting
Q. How can researchers address low yields in large-scale synthesis?
- Mixing efficiency : Use high-shear mixers to prevent aggregation during sulfonylation .
- Workup optimization : Replace aqueous extraction with solid-phase extraction (SPE) to recover >90% of product .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) reduce reaction times by 40% in coupling steps .
Q. What steps ensure reproducibility in biological assays involving this compound?
- Stock solution preparation : Use DMSO aliquots (10 mM) stored at –80°C to avoid freeze-thaw cycles .
- Vehicle controls : Include DMSO controls (<0.1% v/v) to exclude solvent-mediated artifacts .
- Blinded analysis : Randomize sample processing to eliminate operator bias in high-throughput screens .
Data Interpretation
Q. How should researchers interpret discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetics : Measure plasma half-life (e.g., rodent t <2 hours) to assess bioavailability limitations .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., N-desmethyl derivatives) that contribute to in vivo effects .
- Dosing regimen : Adjust frequency (e.g., BID vs. QD) to align with compound clearance rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
